molecular formula C11H11N3S B1517168 2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline CAS No. 1019613-83-2

2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline

Cat. No.: B1517168
CAS No.: 1019613-83-2
M. Wt: 217.29 g/mol
InChI Key: HMCPUFGCOLMYBY-UHFFFAOYSA-N
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Description

2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline is a useful research compound. Its molecular formula is C11H11N3S and its molecular weight is 217.29 g/mol. The purity is usually 95%.
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Biological Activity

2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline, a compound characterized by its unique structural features, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its role as a kinase inhibitor, particularly against Mer and c-Met kinases, which are implicated in various cancers.

Chemical Structure and Properties

The compound's molecular formula is C11H12N3SC_{11}H_{12}N_3S, with a molecular weight of approximately 217.29 g/mol. The presence of both a pyrimidine ring and an aniline moiety contributes to its diverse interactions with biological targets.

Kinase Inhibition

Recent studies have highlighted the compound's effectiveness as a dual inhibitor of Mer and c-Met kinases. These kinases are frequently overexpressed in tumors and play crucial roles in tumor growth and metastasis.

  • In Vitro Studies :
    • The compound demonstrated IC50 values of 18.5 ± 2.3 nM for Mer kinase and 33.6 ± 4.3 nM for c-Met kinase, indicating potent inhibitory activity .
    • It exhibited significant antiproliferative effects on cancer cell lines such as HepG2, MDA-MB-231, and HCT116, showcasing its potential as an anticancer agent .

Anti-inflammatory Properties

The compound's structure allows it to modulate inflammatory pathways. Research indicates that derivatives related to this compound can inhibit key inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the aniline or pyrimidine moieties can significantly influence the compound's biological activity. For instance:

Compound NameStructure FeaturesBiological Activity
4-(Pyrimidin-2-ylthio)anilinePyrimidine ring with thioether linkageKinase inhibition
2-Amino-4-(pyrimidin-2-yl)phenolHydroxyl group on phenolAntimicrobial activity
3-Methyl-4-(pyrimidin-2-ylthio)anilineMethyl substitution on the anilinePotential anti-inflammatory effects

This table illustrates how structural variations can lead to distinct biological activities.

Case Study 1: Dual Inhibition of Mer and c-Met Kinases

In a study focusing on the design and synthesis of pyrimidine derivatives, compound 18c was identified as a standout candidate due to its robust inhibitory activity against both Mer and c-Met kinases. It demonstrated:

  • IC50 Values : 18.5 nM (Mer), 33.6 nM (c-Met)
  • Antiproliferative Activity : Effective against multiple cancer cell lines.
  • Safety Profile : Favorable results in hERG testing, indicating low cardiotoxicity .

Case Study 2: Anti-inflammatory Effects

Research has shown that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This opens avenues for therapeutic applications in chronic inflammatory conditions .

Properties

IUPAC Name

2-(pyrimidin-2-ylsulfanylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCPUFGCOLMYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.